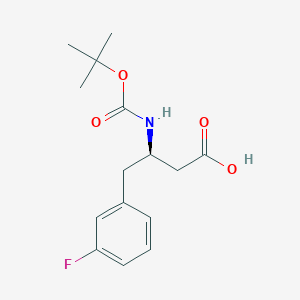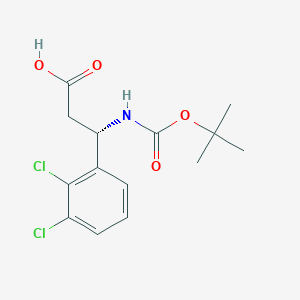
2-Propylpropane-1,3-diol
概要
説明
2-Propylpropane-1,3-diol, also known as 2-n-Propylpropane-1,3-diol, is a chemical compound with the molecular formula C6H14O2 . It has a molecular weight of 118.17 g/mol . This compound is a colorless, low viscosity liquid .
Molecular Structure Analysis
The molecular structure of 2-Propylpropane-1,3-diol consists of a propane chain with two hydroxyl groups attached to the first and third carbon atoms, and a propyl group attached to the second carbon atom . The InChI representation of the molecule is InChI=1S/C6H14O2/c1-2-3-6 (4-7)5-8/h6-8H,2-5H2,1H3 .
Physical And Chemical Properties Analysis
2-Propylpropane-1,3-diol has several computed properties. It has a molecular weight of 118.17 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 4 . Its Exact Mass and Monoisotopic Mass are both 118.099379685 g/mol, and its Topological Polar Surface Area is 40.5 Ų .
科学的研究の応用
Synthesis of Acetal-like and Phosphacyclic Lipids
“2-Propylpropane-1,3-diol”, also known as “2-hydroxymethyl-2-propylpropane-1,3-diol”, has been used in the synthesis of new acetal-like and phosphacyclic lipids. The initial triol was treated with higher aldehydes to obtain the corresponding acetals, which were then phosphorylated with chlorobis(diethylamino)phosphine .
Assay of Hypnotic Drug Meprobamate
A method for the assay of the hypnotic drug meprobamate (2-methyl-2-propylpropane-1,3-diol dicarbamate) in plasma has been developed. The process involves hydrolysis to the 1,3-diol, followed by extraction into an organic solvent .
Synthesis of Aliphatic Cyclic Carbonate Monomers
Although not directly related to “2-Propylpropane-1,3-diol”, 2-Amino-1,3-propane diols have been used as a versatile platform for the synthesis of aliphatic cyclic carbonate monomers .
Safety and Hazards
Safety data for 2-Propylpropane-1,3-diol suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
作用機序
- Primary Targets : 2-Propylpropane-1,3-diol is a simple alkyl diol with sedative, anticonvulsant, and muscle relaxant effects . Its primary targets are not well-documented, but it is both a synthetic precursor to and an active metabolite of tranquilizers like meprobamate and carisoprodol.
- ADME Properties :
Target of Action
Pharmacokinetics
特性
IUPAC Name |
2-propylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-6(4-7)5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZPYGRGQZBCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427342 | |
| Record name | 2-propylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylpropane-1,3-diol | |
CAS RN |
2612-28-4 | |
| Record name | 2-Propyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-propylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Propanediol, 2-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 2-Propylpropane-1,3-diol and its derivatives?
A1: 2-Propylpropane-1,3-diol is a branched diol with the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol. It serves as a versatile building block for synthesizing various derivatives, including acetal-like lipids and phosphacyclic lipids. [, ] These derivatives are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Q2: How is 2-Propylpropane-1,3-diol used in the synthesis of novel lipids?
A2: Researchers have utilized 2-Propylpropane-1,3-diol as a starting material to create new acetal-like and phosphacyclic lipids. [, ] The process involves reacting the triol with aldehydes to form acetals, which are then phosphorylated and further modified through oxidation, sulfurization, or selenization. This synthetic route highlights the compound's versatility in designing novel lipid structures with potential applications in various fields.
Q3: What insights do thermodynamic studies provide about 2-Propylpropane-1,3-diol's behavior in aqueous solutions?
A3: Studies investigating the partial molar volumes and isentropic compressions of 2-Propylpropane-1,3-diol and related branched diols in water offer valuable insights into their hydration behavior and interactions with water molecules. [] These thermodynamic parameters, derived from density and speed of sound measurements, help understand the structural arrangements and molecular interactions within these aqueous solutions.
Q4: Are there any analytical methods utilizing 2-Propylpropane-1,3-diol derivatives?
A4: Yes, a method for assaying the drug meprobamate (2-methyl-2-propylpropane-1,3-diol dicarbamate) utilizes the formation of phenylboronates with its hydrolyzed 1,3-diol. [] This method highlights the application of 2-Propylpropane-1,3-diol derivatives in analytical chemistry, specifically in drug analysis using techniques like gas-liquid chromatography.
Q5: How do the structural variations within a series of branched diols, including 2-Propylpropane-1,3-diol, influence their thermodynamic properties in aqueous solutions?
A5: Research has shown that the structure of branched diols, including 2-Propylpropane-1,3-diol and its analogs, significantly impacts their standard molar volumes and isentropic compressions in water. [] Analyzing these relationships provides insights into the influence of alkyl chain length and branching on the hydration properties and interactions of these diols within aqueous environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)